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Compound Name: N-Dodecanoyl-sulfatide

Cat. No.: B3026372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between N-
Dodecanoyl-sulfatide, a specific variant of the sulfatide family of glycosphingolipids, and

various membrane proteins. Given the crucial roles of sulfatides in cellular recognition,

signaling, and myelin sheath maintenance, understanding these interactions at a molecular

level is paramount for advancing research in neuroscience, oncology, and immunology, and for

the development of novel therapeutics.

Introduction to N-Dodecanoyl-Sulfatide and its
Biological Significance
Sulfatides, or 3-O-sulfogalactosylceramides, are acidic glycosphingolipids predominantly found

in the outer leaflet of the plasma membrane of eukaryotic cells.[1][2] Their structure consists of

a ceramide lipid anchor, a galactose sugar moiety, and a sulfate group, which imparts a

negative charge. The acyl chain length of the ceramide can vary, influencing the biophysical

properties of the sulfatide and its interactions with other molecules. N-Dodecanoyl-sulfatide
(C12-sulfatide) is a synthetic sulfatide with a 12-carbon acyl chain, frequently utilized as a

probe in model membranes to study glycolipid dynamics and interactions.

Sulfatides are not merely structural components of the cell membrane; they are active

participants in a myriad of cellular processes. These include cell adhesion, myelin sheath
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stability, protein trafficking, and signal transduction.[1][3] Dysregulation of sulfatide metabolism

has been implicated in several pathologies, including neurodegenerative diseases like

metachromatic leukodystrophy, and certain types of cancer.[1][2]

Membrane Proteins Interacting with Sulfatides
A variety of membrane-associated proteins have been identified to interact with sulfatides.

These interactions are often specific and play critical roles in cellular function. While direct

quantitative data for N-Dodecanoyl-sulfatide is limited in the literature, the following proteins

are well-documented to bind to sulfatides with varying acyl chain lengths.

Neurofascin 155 (NF155)
Neurofascin 155 is a crucial adhesion molecule in the nervous system, playing a key role in the

formation and maintenance of the paranodal junctions between axons and myelinating glial

cells. The extracellular domain of NF155 has been shown to directly and specifically bind to

sulfatides.[4][5] This interaction is essential for the proper localization of NF155 and the

integrity of the paranodal axo-glial septa. The binding involves multiple sites on the NF155

extracellular domain, exhibiting positive cooperativity.

Selectins (P-selectin and L-selectin)
Selectins are a family of cell adhesion molecules involved in inflammatory responses and

immune cell trafficking. Both P-selectin and L-selectin have been shown to bind to sulfatides on

the surface of platelets and leukocytes.[6][7] This interaction can mediate platelet aggregation

and leukocyte rolling and activation.[5][6]

Extracellular Matrix Proteins (Laminin and von
Willebrand Factor)
Laminin, a major component of the basement membrane, binds specifically to sulfatides, an

interaction that is important for cell adhesion and the initiation of basement membrane

assembly.[8][9] Von Willebrand factor (vWF), a glycoprotein involved in hemostasis, also

exhibits high-affinity binding to sulfatides, which may play a role in platelet adhesion and

aggregation.[10][11]
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Quantitative Data on Sulfatide-Protein Interactions
The binding affinities of sulfatides to various membrane proteins have been quantified using

techniques such as Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a

common measure of binding affinity, with lower values indicating a stronger interaction.

Interacting
Protein

Sulfatide
Type/Source

Method
Dissociation
Constant (Kd)

Reference(s)

P-selectin

Sulfatide-

containing

liposomes

SPR 8.4 ± 1.3 nM [5]

CD1a-γδ TCR

complex
Sulfatide Not Specified 10–22 μM [12]

Disabled-2

(Dab2)
Sulfatide Not Specified ~30–50 μM [12]

Signaling Pathways Modulated by Sulfatide-Protein
Interactions
The interaction of sulfatides with membrane proteins can initiate or modulate intracellular

signaling cascades, leading to diverse cellular responses.

Sulfatide-β1 Integrin-STAT5-BOLA2 Apoptotic Pathway
in Breast Cancer
A novel signaling pathway has been identified in breast cancer cells where sulfatide levels

regulate apoptosis. In this pathway, high levels of sulfatide on the cell surface lead to the

downregulation of β1 integrin. This, in turn, suppresses the activation of the transcription factor

STAT5. The inactivation of STAT5 leads to the transcriptional repression of the anti-apoptotic

gene BOLA2, thereby sensitizing the cells to apoptosis.[2][13]
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Sulfatide-mediated apoptotic signaling pathway.

Role in the Nervous System
In the nervous system, sulfatides are abundant in the myelin sheath and are crucial for its

maintenance and function. They are involved in the organization of the paranodal loops and the

clustering of ion channels.[14] The interaction of sulfatide with proteins like Neurofascin 155 is

essential for the integrity of the axo-glial junctions, which is critical for saltatory conduction.[15]

Disruptions in these interactions can lead to demyelination and neurological deficits.[15]

Experimental Protocols for Studying Sulfatide-
Protein Interactions
Several biophysical techniques are employed to characterize the interaction between sulfatides

and membrane proteins. Detailed protocols for Surface Plasmon Resonance (SPR) and

Nuclear Magnetic Resonance (NMR) spectroscopy are provided below.

Surface Plasmon Resonance (SPR) for Kinetic Analysis
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SPR is a powerful label-free technique to measure the kinetics of binding and dissociation

between a ligand and an analyte in real-time.[16][17] In the context of sulfatide-protein

interactions, liposomes containing N-Dodecanoyl-sulfatide can be immobilized on a sensor

chip, and the membrane protein is flowed over the surface as the analyte.
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Workflow for SPR analysis of sulfatide-protein interaction.
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Liposome Preparation:

Prepare a lipid mixture in chloroform containing a base phospholipid (e.g., POPC), a

percentage of N-Dodecanoyl-sulfatide (e.g., 10-20 mol%), and a small amount of a lipid

for immobilization (e.g., DSPE-PEG-biotin if using a streptavidin-coated chip).

Dry the lipid mixture under a stream of nitrogen to form a thin film.

Hydrate the lipid film with an appropriate buffer (e.g., HBS-P) by vortexing.

Create unilamellar vesicles by extrusion through a polycarbonate membrane with a

defined pore size (e.g., 100 nm).[13][16]

SPR Measurement:

Equilibrate the SPR instrument with running buffer.

Immobilize the sulfatide-containing liposomes onto the sensor chip (e.g., L1 chip which

has a lipophilic surface).[16]

Inject a series of concentrations of the purified membrane protein over the immobilized

liposomes and a reference surface (liposomes without sulfatide).

Monitor the association and dissociation phases in real-time.

Regenerate the sensor surface between protein injections using a mild detergent solution.

Data Analysis:

Subtract the reference channel signal from the active channel signal to correct for non-

specific binding and bulk refractive index changes.

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (KD = kd/ka).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides atomic-level information about molecular interactions.[8][18] For

studying sulfatide-protein interactions, techniques like chemical shift perturbation (CSP)

mapping can identify the binding interface on the protein.
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Workflow for NMR CSP analysis of sulfatide-protein interaction.
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Sample Preparation:

Express and purify the membrane protein or its soluble domain with isotopic labels (e.g.,

15N) for heteronuclear NMR.

Prepare a stock solution of N-Dodecanoyl-sulfatide in a deuterated buffer, forming

micelles or mixed micelles with a mild detergent (e.g., DPC).

NMR Titration:

Acquire a reference 2D 1H-15N HSQC spectrum of the isotopically labeled protein.

Perform a stepwise titration by adding increasing amounts of the N-Dodecanoyl-sulfatide
solution to the protein sample.

Acquire a 2D 1H-15N HSQC spectrum at each titration point.

Data Analysis:

Overlay the spectra from the titration series.

Identify the amino acid residues whose corresponding peaks in the HSQC spectrum show

significant chemical shift changes upon addition of sulfatide.

Calculate the chemical shift perturbation (CSP) for each residue.

Map the residues with significant CSPs onto the three-dimensional structure of the protein

to identify the binding interface.

Conclusion
The interaction of N-Dodecanoyl-sulfatide and other sulfatides with membrane proteins is a

dynamic and crucial aspect of cell biology. These interactions govern a wide range of

physiological processes, from maintaining the structural integrity of the nervous system to

modulating immune responses and influencing cancer cell fate. The methodologies outlined in

this guide provide a robust framework for researchers to dissect these interactions at a

molecular level. A deeper understanding of the quantitative and mechanistic details of sulfatide-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3026372?utm_src=pdf-body
https://www.benchchem.com/product/b3026372?utm_src=pdf-body
https://www.benchchem.com/product/b3026372?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protein binding will undoubtedly pave the way for the development of novel therapeutic

strategies targeting a host of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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